molecular formula C9H9NO2 B12861912 5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole CAS No. 75601-30-8

5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole

Cat. No.: B12861912
CAS No.: 75601-30-8
M. Wt: 163.17 g/mol
InChI Key: QOFLVWUIJSUONB-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole is a heterocyclic compound that features a furan ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furoic acid with acetic anhydride and a suitable amine under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It is being studied for its ability to inhibit the growth of various pathogens.

Medicine

Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In the materials science field, this compound is used in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to interfere with microbial cell walls and metabolic pathways has been noted.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol
  • 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications.

Properties

IUPAC Name

5-(furan-2-yl)-3,4-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-7(2)10-12-9(6)8-4-3-5-11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFLVWUIJSUONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499294
Record name 5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75601-30-8
Record name 5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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